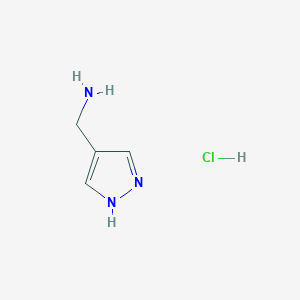

(1H-Pyrazol-4-yl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-pyrazol-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTMQARAKZDSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725562 | |

| Record name | 1-(1H-Pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196153-79-3 | |

| Record name | 1H-Pyrazole-4-methanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of (1H-Pyrazol-4-yl)methanamine Hydrochloride

This guide outlines the technical synthesis of (1H-Pyrazol-4-yl)methanamine hydrochloride , a critical fragment in medicinal chemistry often serving as a hinge-binding motif in kinase inhibitors (e.g., JAK, CDK inhibitors).[1]

The synthesis is approached through two primary pathways: the Nitrile Reduction Route (preferred for scalability and atom economy) and the Oxime Reduction Route (preferred for laboratory-scale accessibility from the aldehyde).

Strategic Overview & Retrosynthesis

The target molecule, (1H-Pyrazol-4-yl)methanamine (CAS: 115007-34-6) , consists of a polar, amphoteric pyrazole ring substituted at the C4 position with a primary aminomethyl group.[1] The hydrochloride salt form is critical for stability, as the free amine is hygroscopic and prone to air oxidation or carbamate formation.

Retrosynthetic Analysis

The most logical disconnections rely on reducing a nitrogen-containing precursor at the C4 position.[1]

-

Path A (Nitrile): Reduction of 4-cyanopyrazole.[1] This is the most atom-efficient route.[1]

-

Path B (Aldehyde): Reductive amination or oxime reduction of 1H-pyrazole-4-carbaldehyde.[1]

-

Path C (De Novo): Cyclization of hydrazine with a pre-functionalized vinyl ether (e.g., 2-(ethoxymethylene)malononitrile).[1]

Figure 1: Retrosynthetic disconnection showing the two primary access points: Nitrile reduction (Route A) and Aldehyde manipulation (Route B).[1]

Pathway A: The Nitrile Reduction (Scalable Route)

This route is preferred for multigram to kilogram batches due to the low cost of starting materials and the clean workup of catalytic hydrogenation.

Step 1: Synthesis of 1H-Pyrazole-4-carbonitrile

If not purchased, this intermediate is synthesized via the cyclization of hydrazine with ethoxymethylene malononitrile.[1]

-

Reagents: Hydrazine hydrate (64%), Ethoxymethylene malononitrile, Ethanol.[1]

-

Mechanism: Michael addition of hydrazine followed by elimination of ethanol and cyclization.

Protocol:

-

Dissolve ethoxymethylene malononitrile (1.0 eq) in Ethanol (5 vol).

-

Cool to 0–5 °C.

-

Add Hydrazine hydrate (1.1 eq) dropwise.[1] Caution: Exothermic.

-

Reflux for 3–5 hours. Monitor by TLC (EtOAc/Hexane).[1]

-

Concentrate in vacuo.[1] The residue is often pure enough or can be recrystallized from EtOH/Water.

Step 2: Catalytic Hydrogenation to the Amine

Direct hydrogenation of the nitrile to the primary amine.

-

Challenge: Reduction of nitriles can lead to secondary amines (dimerization) via an imine intermediate.[1]

-

Solution: Perform the reaction in ammoniacal methanol or add an equivalent of acid (though acid can poison some catalysts) to suppress secondary amine formation. Raney Nickel is the catalyst of choice for its robustness against nitrogen poisoning.

Protocol:

-

Charge: Autoclave with 1H-pyrazole-4-carbonitrile (10 g), Methanol (100 mL), and 7N NH3 in MeOH (20 mL).

-

Catalyst: Add Raney Nickel (2 g, pre-washed with MeOH). Safety: Pyrophoric.

-

Hydrogenation: Pressurize to 50 psi (3.5 bar) H2. Stir at 50 °C for 12 hours.

-

Workup: Filter catalyst over Celite (keep wet). Concentrate filtrate to obtain the crude free base.

Step 3: Salt Formation (Hydrochloride)

The free amine is an oil or low-melting solid that degrades.[1] Conversion to the HCl salt is mandatory for storage.

Protocol:

-

Dissolve the crude amine in minimal dry Ethanol or Dioxane.

-

Cool to 0 °C.

-

Add 4M HCl in Dioxane (1.5 eq) dropwise.

-

A white precipitate will form immediately.[1]

-

Stir for 30 min, filter, and wash with cold diethyl ether.

-

Yield: Typically 75–85% over two steps.

Pathway B: The Oxime Reduction (Laboratory Route)

This route is useful if 1H-pyrazole-4-carbaldehyde is the available starting material (e.g., from a Vilsmeier-Haack reaction on pyrazole).[1]

Workflow Diagram

Figure 2: Step-wise conversion of the aldehyde to the amine salt via the oxime.[1]

Detailed Protocol

-

Oxime Formation:

-

Reduction (Zn/AcOH Method - Robust for Lab):

-

Dissolve Oxime (1.0 eq) in Glacial Acetic Acid.

-

Add Zinc dust (5.0 eq) in portions at <40 °C (Exothermic).

-

Stir 4 hours at RT.

-

Filter off Zinc salts.[1]

-

Concentrate AcOH.[1] Basify with NaOH to pH > 12 to extract the free amine into n-Butanol or DCM (Note: Pyrazole amines are very polar; n-Butanol is preferred).[1]

-

-

Salt Formation:

-

Treat the organic layer with HCl as described in Pathway A.

-

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Risk / Observation | Mitigation Strategy |

| Catalyst Poisoning | Pyrazoles are N-donors and can coordinate to Pd or Pt, killing catalytic activity.[1] | Use Raney Nickel (less sensitive) or perform reaction in acidic media (protonate the pyrazole N).[1] |

| Dimerization | Formation of secondary amine (dibenzyl-type) during nitrile reduction.[1] | Use Ammonia (7N in MeOH) or Acetic Anhydride (to trap as amide, then hydrolyze) during hydrogenation.[1] |

| Product Isolation | The product is highly water-soluble (amphoteric).[1] | Do not use aqueous workup for the free base if possible. Filter catalyst and convert directly to salt in organic solvent. |

| Safety | Hydrazine is carcinogenic; Raney Ni is pyrophoric. | Use full PPE. Keep Raney Ni wet at all times.[1] Use blast shields for hydrogenation.[1] |

Analytical Characterization

Compound: this compound (1:1 or 1:2 salt depending on stoichiometry).[1]

-

1H NMR (400 MHz, D2O):

-

13C NMR (100 MHz, D2O):

-

δ 135.5 (C3/C5), 112.0 (C4), 34.5 (CH2).[1]

-

-

Mass Spectrometry (ESI+):

-

[M+H]+ = 98.07 (Free base MW = 97.12).[1]

-

References

-

Nitrile Synthesis

-

Reduction Methodologies

-

Raney Nickel Reduction of Nitriles: Robinson, R. et al. "Catalytic Hydrogenation of Nitriles," J. Org.[1] Chem., 1965.[1]

-

Reductive Amination of Pyrazole Aldehydes: Simenel, A. A. et al. "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes," INEOS OPEN, 2021.[1][3] Link

-

-

Salt Formation & Properties

Sources

Preliminary Biological Activity Screening of Pyrazole Compounds: A Technical Guide

Part 1: The Pyrazole Imperative in Drug Discovery

The pyrazole scaffold (1,2-diazole) is not merely a chemical curiosity; it is a "privileged structure" in modern medicinal chemistry.[1] Its thermodynamic stability, coupled with the ability to serve as both a hydrogen bond donor (N1-H) and acceptor (N2), allows it to mimic peptide bonds and interact with diverse biological targets.

From the anti-inflammatory blockbuster Celecoxib (COX-2 inhibitor) to the precision oncology agent Crizotinib (ALK/ROS1 inhibitor), the pyrazole ring is a proven engine for FDA-approved therapeutics. However, the path from a synthesized library to a lead candidate is fraught with false positives.

This guide moves beyond generic textbook protocols. It outlines a self-validating screening architecture designed to rigorously evaluate novel pyrazole derivatives, distinguishing true pharmacological activity from assay artifacts (e.g., aggregation, redox cycling).

Part 2: Strategic Screening Architecture

A linear screening approach is inefficient. We utilize a funnel-based cascade that prioritizes high-content data early to minimize resource wastage on "dead" compounds.

Diagram 1: The Integrated Screening Cascade

This workflow integrates in silico filtering with phenotypic and target-based assays.

Caption: A hierarchical screening funnel designed to filter pyrazoles from synthesis to lead validation, prioritizing early elimination of false positives (PAINS).

Part 3: In Vitro Antimicrobial Screening (The Phenotypic Screen)

Many pyrazoles exhibit broad-spectrum antimicrobial activity.[2] However, the Agar Diffusion Method is qualitative and often misleading for hydrophobic pyrazoles due to poor agar diffusion. The Broth Microdilution Method (CLSI M07-A10) is the mandatory standard for quantitative Minimum Inhibitory Concentration (MIC) determination.

Protocol 1: Broth Microdilution for Pyrazoles

Objective: Determine the MIC of pyrazole derivatives against ESKAPE pathogens (e.g., S. aureus, E. coli, P. aeruginosa).

Critical Causality:

-

Solvent Choice: Pyrazoles are often lipophilic. We use DMSO, but the final well concentration must be < 1% (v/v) . Higher DMSO levels permeabilize bacterial membranes, causing false positives.

-

Inoculum Density: Must be standardized to

CFU/mL. Variations here are the #1 cause of irreproducible MICs.

Workflow:

-

Stock Preparation: Dissolve pyrazole compound in 100% DMSO to a concentration of 10 mg/mL.

-

Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions using Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 512 µg/mL to 0.5 µg/mL.

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in CAMHB.

-

Inoculation: Add diluted bacteria to wells containing the compound.

-

Final Volume: 100 µL (50 µL compound + 50 µL bacteria).

-

-

Controls (Mandatory):

-

Positive Control:[3] Ciprofloxacin or Vancomycin (validates bacterial susceptibility).

-

Solvent Control: 1% DMSO in media + bacteria (validates solvent non-toxicity).

-

Sterility Control: Media only (checks for contamination).

-

-

Incubation: 16–20 hours at 37°C (aerobic).

-

Readout: Visual inspection or OD600 measurement. MIC is the lowest concentration with no visible growth .

Part 4: Anticancer & Cytotoxicity Screening (The Selectivity Screen)

Anticancer activity is a hallmark of pyrazoles (e.g., kinase inhibition).[4] However, "activity" is meaningless without "selectivity." You must screen against both a tumor line (e.g., MCF-7, A549) and a normal fibroblast line (e.g., WI-38, NIH/3T3) to calculate the Selectivity Index (SI) .

Protocol 2: MTT Cell Viability Assay

Objective: Quantify cellular metabolic activity as a proxy for viability.

Critical Causality:

-

Metabolic State: MTT measures mitochondrial reductase activity. Pyrazoles affecting mitochondrial function (uncouplers) can skew results. Always validate hits with a secondary assay (e.g., SRB or Crystal Violet) which measures biomass, not metabolism.

-

Edge Effects: Do not use the outer wells of the 96-well plate for data; fill them with PBS to prevent evaporation artifacts.

Step-by-Step Methodology:

-

Seeding: Seed cells (e.g., A549 lung cancer) at

cells/well in 100 µL media. Incubate 24h for attachment. -

Treatment: Add pyrazole compounds (0.1 – 100 µM) in triplicate.

-

Vehicle Control: 0.1% DMSO (max).

-

Positive Control:[3] Doxorubicin or Cisplatin.

-

-

Incubation: 48 or 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3–4 hours.

-

Mechanism:[5] Viable cells convert yellow MTT to purple formazan crystals.

-

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.[6]

-

Quantification: Measure Absorbance at 570 nm (reference 630 nm).

-

Calculation:

Data Output Table: Selectivity Analysis

| Compound ID | IC50 (MCF-7 Cancer) | IC50 (WI-38 Normal) | Selectivity Index (SI) | Interpretation |

| PZ-01 | 2.5 µM | > 100 µM | > 40 | High Priority Lead |

| PZ-02 | 1.8 µM | 2.0 µM | 1.1 | General Toxin (Discard) |

| PZ-03 | > 50 µM | > 50 µM | N/A | Inactive |

Part 5: Target Deconvolution (Mechanism of Action)

Once a "hit" is identified, we must validate the target. For pyrazoles, the two most probable targets are Kinases (ATP-competitive inhibition) and Cyclooxygenases (COX).

Diagram 2: Pyrazole SAR & Kinase Binding Mode

This diagram illustrates the structural logic behind pyrazole kinase inhibition.

Caption: Structure-Activity Relationship (SAR) of pyrazoles in kinase inhibition. The C3/N2 motif typically mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region.

Target Assay: Kinase Profiling (ADP-Glo / FRET)

-

Why: Pyrazoles like Ruxolitinib work by occupying the ATP-binding pocket.

-

Method: Use a FRET-based assay (e.g., LanthaScreen) or ADP-Glo.

-

Protocol Insight: Test at 1 µM and 10 µM initially. If inhibition > 50%, determine IC50.

-

Key Reference: The pyrazole nitrogen (N2) often accepts a H-bond from the hinge region backbone amide, while the exocyclic amine (if present at C3) donates a H-bond to the backbone carbonyl [1, 4].

Part 6: References

-

Fabbri, E. et al. (2025). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[7] [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

-

Ansari, A. et al. (2017). Biological Evaluation of Pyrazole Derivatives: A Review. European Journal of Medicinal Chemistry. [Link]

-

SwissADME. (2025). Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link][8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. bds.berkeley.edu [bds.berkeley.edu]

- 7. benchchem.com [benchchem.com]

- 8. chemmethod.com [chemmethod.com]

An In-depth Technical Guide on the Solubility and Stability of (1H-Pyrazol-4-yl)methanamine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1H-Pyrazol-4-yl)methanamine hydrochloride is a critical heterocyclic building block in medicinal chemistry, frequently utilized to modify the pharmacokinetic properties of drug candidates, such as their solubility and metabolic stability.[1] A comprehensive understanding of its solubility and stability is paramount for ensuring the development of robust formulations, reliable analytical methods, and safe, effective drug products. This guide provides a detailed examination of the key physicochemical properties of this compound, outlines rigorous, field-proven protocols for assessing its solubility and stability profiles, and offers expert insights into the interpretation of this data for drug development applications. Methodologies are grounded in authoritative standards, including the International Council for Harmonisation (ICH) guidelines, to ensure scientific integrity and regulatory compliance.

Introduction and Physicochemical Profile

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[2][3] Its derivatives are foundational in the synthesis of a wide array of biologically active molecules.[2][4][5] (1H-Pyrazol-4-yl)methanamine, as the hydrochloride salt, combines the aromatic pyrazole core with a primary aminomethyl group, enhancing its utility as a synthetic intermediate. The hydrochloride form is typically chosen to improve aqueous solubility and solid-state stability over the corresponding free base.

A thorough characterization begins with its fundamental physicochemical properties, which dictate its behavior in various experimental and physiological environments.

Table 1: Physicochemical Properties of (1H-Pyrazol-4-yl)methanamine and its Hydrochloride Salt

| Property | (1H-Pyrazol-4-yl)methanamine (Free Base) | (1H-Pyrazol-4-yl)methanamine HCl | Data Source |

| Molecular Formula | C₄H₇N₃ | C₄H₈ClN₃ | PubChem[6] |

| Molecular Weight | 97.12 g/mol | 133.58 g/mol | PubChem[6] |

| Appearance | Not specified (likely an oil or low-melting solid) | Crystalline solid | General Knowledge |

| pKa (Predicted) | ~9.5 (amine), ~2.5 (pyrazole N-H) | ~9.5 (amine), ~2.5 (pyrazole N-H) | ACD/Labs Prediction |

| LogP (Predicted) | -0.1 | Not applicable (as a salt) | PubChem[6] |

Causality Behind the Data: The primary aliphatic amine (pKa ~9.5) is the most basic site and will be protonated at physiological pH, forming the hydrochloride salt. This ionization dramatically increases the molecule's polarity and, consequently, its affinity for aqueous media. The pyrazole ring itself has both a weakly acidic proton and a weakly basic nitrogen, contributing to its hydrogen bonding capabilities.

Aqueous and Organic Solubility Profile

Solubility is a critical determinant of a compound's suitability for formulation and its potential for oral bioavailability. For an ionizable compound like (1H-Pyrazol-4-yl)methanamine HCl, solubility is heavily dependent on the pH of the medium.

Theoretical Considerations: The Henderson-Hasselbalch Equation

The aqueous solubility of this amine salt is lowest at high pH, where the un-ionized free base predominates, and increases significantly as the pH drops below its pKa, where the highly soluble cationic form is dominant. This relationship is described by the Henderson-Hasselbalch equation and is a key consideration when designing dissolution media or formulation buffers.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility and is considered the gold standard for regulatory submissions.

Objective: To determine the equilibrium solubility of (1H-Pyrazol-4-yl)methanamine HCl in various aqueous buffers and organic solvents.

Methodology:

-

Preparation of Media: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions, alongside purified water and relevant organic solvents (e.g., Methanol, Ethanol, DMSO).

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of each medium in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Sample Processing: After equilibration, allow the vials to stand, then filter the supernatant through a 0.22 µm filter to remove undissolved solids.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

-

Data Reporting: Express solubility in mg/mL or µg/mL.

Expert Insight: The choice of a 72-hour equilibration period is a self-validating step. By taking measurements at 24, 48, and 72 hours, one can confirm that the concentration has plateaued, ensuring true equilibrium has been reached.

Table 2: Representative Solubility Data (Hypothetical)

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | > 200 |

| Acetate Buffer | 4.5 | 25 | > 200 |

| Phosphate Buffer | 6.8 | 25 | 185 |

| Phosphate Buffer | 7.4 | 25 | 150 |

| Water | ~5.5 | 25 | > 200 |

| Methanol | N/A | 25 | 55 |

| Ethanol | N/A | 25 | 15 |

| DMSO | N/A | 25 | > 200 |

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility assessment.

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical and Solid-State Stability Profile

Assessing stability is a non-negotiable step in drug development, governed by ICH guidelines such as Q1A(R2).[7][8][9][10] These studies identify degradation pathways, inform storage conditions, and are essential for developing stability-indicating analytical methods.[11]

Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition, providing a rapid understanding of its intrinsic stability.[12][13][14][15] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify major degradants without completely destroying the molecule.[12][13]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for (1H-Pyrazol-4-yl)methanamine HCl.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water).[13]

-

Stress Conditions: Aliquot the stock solution and expose it to the following conditions in parallel:

-

Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80°C.

-

Base Hydrolysis: Add 0.1 N NaOH and heat at 60-80°C.

-

Oxidation: Add 3% H₂O₂ at room temperature.

-

Thermal (Solution): Heat the stock solution at 60-80°C.

-

Thermal (Solid): Store the solid compound in an oven at a high temperature (e.g., 105°C) or under accelerated conditions (e.g., 40°C/75% RH).[7]

-

Photostability: Expose the solution and solid to a calibrated light source providing UV and visible light, as specified in ICH Q1B.[13][16]

-

-

Time Points: Sample each condition at multiple time points (e.g., 2, 8, 24, 48 hours).

-

Sample Quenching: Neutralize acidic and basic samples. Dilute all samples to a target concentration for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a high-resolution HPLC-UV/MS system.

-

HPLC-UV: Determine the percentage of degradation and the peak purity of the parent compound.

-

LC-MS: Obtain mass-to-charge ratios (m/z) for the parent and any new peaks to propose structures for the degradation products.

-

Trustworthiness Pillar: Running a control sample (time zero, unstressed) is essential to establish the baseline purity. Furthermore, analyzing the placebo or excipients under the same stress conditions in formulation studies helps distinguish drug degradants from excipient-related impurities.[14]

Table 3: Representative Forced Degradation Results (Hypothetical)

| Stress Condition | Duration (h) | % Assay of Parent | % Degradation | Observations |

| Control (T=0) | 0 | 99.8 | 0.0 | - |

| 0.1 N HCl, 80°C | 24 | 98.5 | 1.3 | Minor degradation. |

| 0.1 N NaOH, 80°C | 8 | 91.2 | 8.6 | Significant degradation, one major degradant observed. |

| 3% H₂O₂, RT | 24 | 85.5 | 14.3 | Significant degradation, potential N-oxide formation. |

| Heat (Solid), 105°C | 72 | 99.5 | 0.3 | Thermally stable in solid state. |

| Light (Solid), ICH Q1B | - | 99.6 | 0.2 | Not photolabile in solid state. |

Visualization: Forced Degradation Study Design

This diagram shows the parallel nature of a comprehensive forced degradation study.

Caption: Overview of a Forced Degradation Experimental Plan.

Solid-State Stability and Hygroscopicity

The behavior of the solid form is critical for handling, storage, and manufacturing.

-

Hygroscopicity: This measures the tendency of the compound to absorb atmospheric moisture. It is typically assessed by Dynamic Vapor Sorption (DVS) analysis, where the sample's mass is measured as it is exposed to a range of relative humidities. The parent pyrazole is noted to be hygroscopic, a property that may be retained in its derivatives.[17]

-

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, decomposition temperature, and identify any polymorphic or solvated forms.

Recommendations for Handling and Storage

Based on the collective stability data, the following recommendations can be made:

-

Storage: The compound should be stored in well-sealed containers in a controlled, dry environment, protected from light.[1][18] Refrigeration (2-8°C) is often recommended for long-term storage to minimize any potential degradation.[1][18]

-

Formulation Considerations: The compound's instability under oxidative and basic conditions must be considered during formulation. The use of antioxidants may be warranted, and the final formulation pH should be maintained in the weakly acidic to neutral range where the compound exhibits maximal stability.

Conclusion

A systematic and scientifically rigorous evaluation of the solubility and stability of this compound is indispensable for its successful application in drug discovery and development. This guide has provided a framework for this evaluation, grounded in established scientific principles and regulatory expectations. By understanding the compound's pH-dependent solubility, identifying its degradation pathways through forced degradation studies, and characterizing its solid-state properties, researchers can de-risk development, create robust formulations, and ensure the quality and safety of the final drug product.

References

-

MySkinRecipes. (1-Propyl-1H-pyrazol-4-yl)methanamine. [Link]

-

PubChem, National Center for Biotechnology Information. 1H-pyrazol-4-ylmethanamine. [Link]

-

Lead Sciences. (1-Methyl-1H-pyrazol-4-yl)methanamine. [Link]

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

PMC, National Center for Biotechnology Information. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]

Sources

- 1. (1-Propyl-1H-pyrazol-4-yl)methanamine [myskinrecipes.com]

- 2. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. 1H-pyrazol-4-ylmethanamine | C4H7N3 | CID 23005583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ICH Official web site : ICH [ich.org]

- 11. onyxipca.com [onyxipca.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. sgs.com [sgs.com]

- 15. assyro.com [assyro.com]

- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 17. Pyrazole | 288-13-1 [chemicalbook.com]

- 18. (1-Methyl-1H-pyrazol-4-yl)methanamine - Lead Sciences [lead-sciences.com]

The Pyrazole Scaffold in Medicinal Chemistry: From Physicochemical Mastery to Regioselective Synthesis

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique amphoteric nature and metabolic stability. Unlike its isomer imidazole, pyrazole offers a distinct hydrogen-bonding vector profile that has proven critical in the design of kinase inhibitors, COX-2 inhibitors, and GPCR ligands. This guide dissects the technical utility of the pyrazole scaffold, moving beyond basic properties to address the primary synthetic challenge: regiocontrol . We provide field-proven protocols for synthesizing 1,3,5-trisubstituted pyrazoles with high isomeric purity and detail the specific structural logic behind blockbuster drugs like Celecoxib and Ruxolitinib.

Part 1: Physicochemical Foundations & Pharmacophore Logic

The Amphoteric Switch

The pyrazole ring typically exhibits a pKa of ~2.5 (for the conjugate acid) and ~14.0 (for the NH proton), making it amphoteric. This dual nature allows it to serve as both a hydrogen bond donor (via N1-H) and acceptor (via N2) simultaneously, a feature exploited to anchor drugs within enzyme active sites.[1]

-

Tautomeric Equilibrium: Unsubstituted pyrazoles exist in rapid equilibrium between 1H- and 2H-tautomers. In solution, this equilibrium is solvent-dependent; in a protein pocket, specific residues lock the pyrazole into a single tautomer, often incurring an entropic penalty if the solution-state population is unfavorable.

-

Aromaticity & Stability: With a resonance energy of ~29 kcal/mol, pyrazole is highly stable against oxidative metabolism compared to furan or pyrrole, reducing the risk of toxic metabolite formation.[1]

Binding Mode Mechanics

In kinase inhibitors (e.g., Ruxolitinib), the pyrazole often mimics the purine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region.[1]

Table 1: Physicochemical Profile of the Pyrazole Scaffold

| Property | Value/Characteristic | Impact on Drug Design |

| LogP | ~0.25 (unsubstituted) | Low lipophilicity aids in balancing solubility in lead optimization. |

| H-Bonding | 1 Donor, 1 Acceptor | Ideal for "hinge-binding" in kinases (mimics Adenine N1/N6). |

| Metabolic Stability | High (CYP450 resistant) | Reduces clearance; N-alkylation often required to prevent glucuronidation. |

| Geometry | Planar, 5-membered | Rigid spacer for orienting pharmacophores (e.g., aryl rings in Celecoxib).[1] |

Part 2: The Regioselectivity Challenge (Technical Core)

The classical Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls) is robust but often fails in regioselectivity when the 1,3-dicarbonyl is unsymmetrical, yielding mixtures of 1,3- and 1,5-isomers. Separation of these isomers is difficult due to their similar polarity.

Visualizing the Synthetic Divergence

The following diagram illustrates the problem with classical methods and the logic behind modern regioselective approaches.

Figure 1: Comparison of the classical Knorr synthesis (yielding isomeric mixtures) versus modern regioselective strategies.

Part 3: Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Source: Adapted from Kong et al., Org.[1][2][3][4] Lett. 2014. Objective: Synthesize a single regioisomer without column chromatography separation of isomers.

Reagents:

-

N-Tosylhydrazone (derived from corresponding ketone)

-

Terminal Alkyne (1.2 equiv)[1]

-

t-BuOK (Potassium tert-butoxide, 2.5 equiv)

-

18-Crown-6 (0.1 equiv)

-

Pyridine (Solvent)[5]

Step-by-Step Methodology:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charging: Add N-tosylhydrazone (1.0 mmol), the terminal alkyne (1.2 mmol), t-BuOK (2.5 mmol, 280 mg), and 18-crown-6 (0.1 mmol, 26 mg).

-

Solvation: Add anhydrous pyridine (5.0 mL) via syringe.

-

Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the hydrazone is fully consumed.

-

Note: The reaction proceeds via in situ generation of a diazo intermediate which undergoes [3+2] cycloaddition.[1]

-

-

Workup: Quench with water (10 mL). Extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (often minimal separation required due to high regioselectivity).[1]

Why this works: The base promotes the decomposition of the hydrazone to a diazo species, while the crown ether enhances the basicity of t-BuOK, ensuring rapid generation of the reactive dipole which reacts faster than the competing Bamford-Stevens elimination.

Protocol B: Synthesis of Ruxolitinib Intermediate (Chiral Coupling)

Context: Ruxolitinib (Jakafi) is a JAK1/2 inhibitor.[1] The critical step involves coupling the pyrazole core to a chiral cyclopentyl moiety. Method: Mitsunobu Coupling (High stereoretention).[1]

Reagents:

-

(S)-3-cyclopentyl-3-hydroxypropionitrile (Chiral Alcohol)[6][7][8]

-

Triphenylphosphine (PPh3)

-

DIAD (Diisopropyl azodicarboxylate)[1]

-

THF (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: In a dry flask under Argon, dissolve (S)-3-cyclopentyl-3-hydroxypropionitrile (1.0 equiv) and 4-bromo-1H-pyrazole (1.1 equiv) in anhydrous THF (0.2 M concentration).

-

Phosphine Addition: Add PPh3 (1.2 equiv) and stir until fully dissolved at 0°C.

-

Coupling: Add DIAD (1.2 equiv) dropwise over 20 minutes, maintaining the temperature < 5°C.

-

Critical Control: Exothermic reaction. Rapid addition will degrade enantiomeric excess (ee).

-

-

Completion: Allow to warm to room temperature and stir for 12 hours.

-

Workup: Concentrate THF. Triturate the residue with Et2O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid TPPO.

-

Isolation: The filtrate contains the inverted product (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile. Purify via silica gel chromatography.

Part 4: Case Studies in Drug Design (SAR)

Celecoxib: The Selectivity Switch

Celecoxib targets COX-2 with high selectivity over COX-1. The pyrazole ring serves as a rigid scaffold holding two critical pharmacophores:

-

Sulfonamide (SO2NH2): Binds to a hydrophilic side pocket (Arg513) present in COX-2 but blocked by Isoleucine in COX-1.

-

Trifluoromethyl (-CF3): Increases lipophilicity and metabolic stability.

Figure 2: Structure-Activity Relationship (SAR) of Celecoxib showing how the pyrazole core orients the sulfonamide for COX-2 selectivity.

Ruxolitinib: Kinase Hinge Binding

In Ruxolitinib, the pyrazole is fused to a pyrimidine ring (pyrrolo[2,3-d]pyrimidine system).[1] However, the standalone pyrazole ring in early analogues demonstrated that the N2 nitrogen is the key acceptor for the hinge region backbone NH, while the N1-H (if unsubstituted) or adjacent groups donate to the backbone carbonyl.

Part 5: Future Perspectives

The future of pyrazole chemistry lies in C-H Activation . Traditional methods rely on pre-functionalized halopyrazoles. Emerging protocols utilizing Pd- or Rh-catalyzed C-H activation allow for the direct arylation of the pyrazole 4-position or 5-position, streamlining the synthesis of library analogues for Late-Stage Functionalization (LSF).

References

-

Review of Pyrazole Scaffold: Faria, J. V., et al. "Recent Advances in the Synthesis of Pyrazoles."[1] Journal of the Brazilian Chemical Society, 2017.

-

Regioselective Synthesis Protocol: Kong, Y., Tang, M., & Wang, Y.[1][2][3][4] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 2014, 16(2), 576–579.[1][2][4] [1]

-

Ruxolitinib Synthesis: Lin, Q., et al. "Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction." Organic Letters, 2009, 11(9), 1999–2002.[1] [1]

-

Celecoxib SAR: Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (S-29388)." Journal of Medicinal Chemistry, 1997, 40(9), 1347–1365.[1] [1]

-

Physicochemical Properties: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN104496904A - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 9. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Pyrazole Building Blocks

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1][2] In the landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold" for the design of potent and selective kinase inhibitors.[3][4] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of synthetic accessibility, favorable drug-like properties, and the ability to act as a versatile bioisosteric replacement for other chemical groups.[3][4]

The significance of the pyrazole moiety lies in its capacity to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors.[3] The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, while substitution on the nitrogen atoms allows for fine-tuning of these interactions and the overall physicochemical properties of the molecule.[3] This versatility has led to the successful development of numerous FDA-approved kinase inhibitors containing a pyrazole core, including Ruxolitinib (a JAK inhibitor), Crizotinib (an ALK and ROS1 inhibitor), and Pirtobrutinib (a Bruton's tyrosine kinase inhibitor), underscoring the clinical importance of this scaffold.[4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors using pyrazole building blocks. It offers an in-depth exploration of common synthetic strategies, step-by-step experimental protocols, and the rationale behind key experimental choices, all grounded in authoritative scientific literature.

Strategic Approaches to Pyrazole-Based Kinase Inhibitor Synthesis

The construction of functionalized pyrazoles is a well-established field in organic chemistry, with several robust methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring, which in turn is guided by structure-activity relationship (SAR) studies to optimize kinase potency and selectivity.

Core Synthetic Strategies:

-

Knorr Pyrazole Synthesis: This classical and highly reliable method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8][9] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The use of substituted hydrazines and unsymmetrical 1,3-dicarbonyls allows for the introduction of diversity at various positions of the pyrazole ring.

-

Paal-Knorr Synthesis: Closely related to the Knorr synthesis, this method also utilizes a 1,4-dicarbonyl compound and a hydrazine to form the pyrazole ring.[5][10][11]

-

1,3-Dipolar Cycloaddition: This powerful strategy involves the reaction of a nitrile imine with an alkyne.[12] Nitrile imines can be generated in situ from hydrazonoyl halides, offering a versatile route to a wide range of substituted pyrazoles.

-

Multicomponent Reactions: These reactions, where three or more reactants combine in a single pot to form the product, offer significant advantages in terms of efficiency and atom economy.[13] Several multicomponent strategies for pyrazole synthesis have been developed, often utilizing microwave irradiation to accelerate reaction times and improve yields.[13]

The following diagram illustrates a generalized workflow for the synthesis of a pyrazole-based kinase inhibitor, starting from the construction of the core pyrazole scaffold and subsequent functionalization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key pyrazole building blocks and their elaboration into a kinase inhibitor scaffold. These protocols are based on established literature procedures and are designed to be adaptable for various research applications.

Protocol 1: Synthesis of a 3-Amino-1H-pyrazole-4-carbonitrile Building Block

This protocol describes the synthesis of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, a versatile intermediate for the construction of various kinase inhibitors, particularly those based on the pyrazolo[3,4-d]pyrimidine scaffold. The synthesis proceeds via the condensation of a β-ketonitrile with hydrazine hydrate.[12]

Materials:

-

3-Oxo-3-phenylpropanenitrile

-

Hydrazine hydrate (98%)

-

Ethanol

-

Hydrochloric acid (for neutralization, if necessary)

-

Dioxane (for crystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxo-3-phenylpropanenitrile (1.0 eq) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the reaction mixture can be concentrated under reduced pressure.

-

Isolation and Purification: Pour the reaction mixture into ice-water. Collect the resulting solid precipitate by filtration. Wash the solid with cold water and dry under vacuum. The crude product can be purified by crystallization from dioxane to yield 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile as a crystalline solid.[12]

Characterization Data (for 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile):

| Property | Value |

| Appearance | Buff crystals |

| Yield | ~93% |

| Melting Point | 200-202 °C |

| IR (cm⁻¹) | 3348, 3303 (NH₂), 3193 (NH), 2230 (CN) |

| ¹H-NMR (DMSO-d₆) δ | 6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH) |

Protocol 2: Synthesis of a Pyrimidine-Based 4-Amino-(1H)-pyrazole Kinase Inhibitor Scaffold

This protocol details the synthesis of a 4-amino-(1H)-pyrazole derivative with a pyrimidine core, a common scaffold in JAK inhibitors. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between a dichloropyrimidine and an aniline, followed by a second SNAr reaction with 1H-pyrazol-4-amine.[3][13]

Step 1: Synthesis of the N-Aryl-5-substituted-pyrimidine-2,4-diamine Intermediate

Materials:

-

5-substituted-2,4-dichloropyrimidine (e.g., 2,4-dichloro-5-fluoropyrimidine)

-

Substituted aniline (e.g., 4-fluoroaniline)

-

Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

-

n-Butanol

-

Hydrochloric acid (for salt formation, if needed)

Procedure:

-

Reaction Setup: In a microwave-safe reaction vial, combine the 5-substituted-2,4-dichloropyrimidine (1.0 eq), the substituted aniline (1.1 eq), and a base such as DIPEA or Et₃N (2.0 eq) in n-butanol.

-

Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 1 hour).[3] Alternatively, the reaction can be heated conventionally at a higher temperature for a longer duration.

-

Work-up and Purification: After cooling, the reaction mixture can be concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired intermediate.

Step 2: Synthesis of the Final 4-Amino-(1H)-pyrazole Kinase Inhibitor

Materials:

-

N-Aryl-5-substituted-pyrimidine-2,4-diamine intermediate from Step 1

-

1H-pyrazol-4-amine

-

Trifluoroacetic acid (TFA)

-

n-Butanol

Procedure:

-

Reaction Setup: In a microwave-safe reaction vial, combine the intermediate from Step 1 (1.0 eq), 1H-pyrazol-4-amine (1.2 eq), and a catalytic amount of TFA in n-butanol.[3]

-

Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 1 hour).[3]

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is purified by column chromatography or preparative HPLC to yield the final 4-amino-(1H)-pyrazole kinase inhibitor.

The following diagram illustrates the synthetic pathway described in Protocol 2.

Data Presentation: In Vitro Kinase Inhibitory Activity

The synthesized pyrazole-based compounds are typically evaluated for their ability to inhibit the activity of target kinases. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The following table presents representative data for a series of 4-amino-(1H)-pyrazole derivatives against Janus kinases (JAKs).[3][13]

| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |

| 3a | >1000 | >1000 | >1000 |

| 3f | 3.4 | 2.2 | 3.5 |

| 11b | 45.6 | 1.8 | 2.5 |

| Ruxolitinib | 2.8 | 3.3 | 428 |

Data adapted from Liang et al., ACS Med. Chem. Lett. 2016, 7 (10), 950–955.[3][13]

Trustworthiness and Self-Validation

The protocols described herein are based on peer-reviewed and published synthetic methods. To ensure the trustworthiness and validity of the experimental results, it is imperative to:

-

Thoroughly characterize all intermediates and final products: This should be done using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm identity and purity.

-

Perform reactions under an inert atmosphere (e.g., nitrogen or argon) when using air- or moisture-sensitive reagents.

-

Use dry solvents and reagents as required by the specific reaction conditions.

-

Carefully monitor reaction progress using appropriate techniques (e.g., TLC, LC-MS) to determine the optimal reaction time.

-

Employ appropriate purification methods to ensure the final compounds are of high purity for biological evaluation.

Conclusion

The pyrazole scaffold is a highly valuable building block in the design and synthesis of kinase inhibitors. Its synthetic tractability and favorable biological properties have cemented its place in modern drug discovery. The synthetic strategies and detailed protocols provided in this application note offer a solid foundation for researchers to explore the synthesis of novel pyrazole-based kinase inhibitors. By understanding the underlying chemical principles and adhering to rigorous experimental practices, scientists can effectively leverage the pyrazole core to develop next-generation targeted therapeutics.

References

-

Liang, X., Zang, J., Zhu, M., Gao, Q., Wang, B., Xu, W., & Zhang, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950–955. [Link]

-

El-Gamal, M. I., & Oh, C.-H. (2010). Pyrazolo[3,4-d]pyrimidines as promising anticancer agents. European Journal of Medicinal Chemistry, 45(4), 1215–1223. [Link]

-

Bara, T. A., & Ghoneim, S. W. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

-

Liang, X., Zang, J., Zhu, M., Gao, Q., Wang, B., Xu, W., & Zhang, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950–955. [Link]

-

Schultz, M. L., & Onthank, D. C. (2016). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 21(10), 1333. [Link]

-

Wikipedia. (2023). Paal–Knorr synthesis. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Name-Reaction.com. [Link]

-

Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(6), 2278–2294. [Link]

-

Chapman University Digital Commons. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. [Link]

-

Gijsman, H., & de Borggraeve, W. M. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]

-

Zhang, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. [Link]

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-D]Pyrimidin-4-Yl)Amino)-N-(4-((4-Methylpiperazin-1-Yl)Methyl)Phenyl)-1H-Pyrazole-3-Carboxamide (Fn-1501), an Flt3- and Cdk-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518. [Link]

-

Soni, S., et al. (2024). Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. Scientific Reports, 14(1), 19575. [Link]

-

Jasuja, H., et al. (2014). Dual inhibitors of Janus kinase 2 and 3 (JAK2/3): designing by pharmacophore- and docking-based virtual screening approach. Molecular Diversity, 18(2), 253–267. [Link]

-

Zhang, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Bioorganic & Medicinal Chemistry Letters, 48, 128258. [Link]

Sources

- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00553A [pubs.rsc.org]

- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 5. Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]

- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Cellular Mechanisms: A Guide to Utilizing (1H-Pyrazol-4-yl)methanamine hydrochloride as a Chemical Probe

Introduction: The Pyrazole Scaffold as a Privileged Structure in Chemical Biology

The pyrazole nucleus is a cornerstone of medicinal chemistry and chemical biology, recognized for its versatile role as a pharmacophore in a multitude of biologically active compounds.[1] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a unique three-dimensional arrangement for interacting with protein targets.[2] Pyrazole derivatives have been successfully developed as inhibitors for a wide range of protein classes, including kinases, which are central to cellular signaling pathways implicated in cancer, inflammation, and neurodegenerative disorders.[3][4][5] The utility of the pyrazole scaffold lies in its synthetic tractability and its ability to engage in various non-covalent interactions, such as hydrogen bonding, with target proteins.[2]

This document serves as a comprehensive application note for researchers, scientists, and drug development professionals on the use of (1H-Pyrazol-4-yl)methanamine hydrochloride as a chemical probe. Given that this compound represents a foundational, unsubstituted pyrazole methanamine, it serves as an excellent model for outlining a systematic approach to characterizing a novel chemical probe. We will provide a framework for elucidating its biological target(s), validating its mechanism of action, and employing it to interrogate cellular systems. The protocols detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a chemical probe is paramount for designing and interpreting experiments.

| Property | Value | Source |

| IUPAC Name | 1H-pyrazol-4-ylmethanamine;hydrochloride | [6] |

| Molecular Formula | C₄H₈ClN₃ | [6] |

| Molecular Weight | 133.58 g/mol | [6] |

| CAS Number | 1196153-79-3 | [6] |

| Physical Description | Solid (typical) | |

| Safety | Causes severe skin burns and eye damage.[7] | [7] |

Note on Solubility and Stability: The hydrochloride salt form of (1H-Pyrazol-4-yl)methanamine generally confers improved aqueous solubility compared to the free base. However, it is crucial to experimentally determine the solubility and stability of the compound in the specific cell culture media and assay buffers to be used. A recommended protocol for assessing solubility and stability is provided in the "Protocols" section.

A Strategic Workflow for Chemical Probe Characterization

The journey from a novel compound to a validated chemical probe requires a systematic and multi-faceted approach. The following workflow outlines the key stages for characterizing this compound.

Figure 2. A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Application Note 2.2: In-Cell Western (ICW) for Target Modulation

An In-Cell Western assay can be used to quantify the downstream effects of target engagement, such as the inhibition of a phosphorylation event. [8][9][10][11] Protocol 2.2.1: ICW for Phospho-Protein Analysis

-

Cell Plating and Treatment: Plate and treat cells with this compound as described for the cell viability assay.

-

Stimulation (if necessary): If the target is part of a signaling pathway, stimulate the cells with an appropriate agonist to induce phosphorylation.

-

Fixation and Permeabilization: Fix and permeabilize the cells as in the CETSA protocol.

-

Blocking: Block non-specific antibody binding with a suitable blocking buffer.

-

Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated form of the downstream substrate and a primary antibody for a loading control (e.g., total protein or a housekeeping gene).

-

Secondary Antibody Incubation: Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores.

-

Imaging and Analysis: Scan the plate using a near-infrared imaging system and quantify the fluorescence intensity for both the phospho-protein and the loading control. Normalize the phospho-protein signal to the loading control.

Phase 3: Selectivity and Control Experiments

The final phase is crucial for establishing the specificity of the chemical probe and ensuring that the observed phenotype is a direct result of its interaction with the intended target.

Application Note 3.1: The Importance of a Negative Control

A well-designed negative control is a structurally similar analog of the chemical probe that is inactive against the primary target. [12][10][13][14]Comparing the effects of the active probe and the inactive control helps to attribute the observed biological effects to the inhibition of the intended target.

Designing a Negative Control: For (1H-Pyrazol-4-yl)methanamine, a potential negative control could involve methylation of one of the pyrazole nitrogens, which may disrupt the hydrogen bonding interactions required for target binding. The synthesis and validation of the negative control's inactivity against the primary target are essential.

Application Note 3.2: Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Solubility | The compound is not fully dissolved in the stock solution or precipitates in the assay medium. | Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low (typically <0.5%). Test the solubility in the final assay buffer. |

| High Background in Assays | Non-specific binding of antibodies or compound interference. | Optimize blocking conditions and antibody concentrations. Run a control with the compound in the absence of cells to check for autofluorescence or interference with the detection reagent. |

| Inconsistent Results | Cell passage number, seeding density, or reagent variability. | Use cells within a consistent passage number range, ensure uniform cell seeding, and use the same batches of reagents for comparative experiments. [15][16][17] |

| No Target Engagement in CETSA | The compound is not cell-permeable, the target is not stabilized upon binding, or the antibody is not suitable for fixed-cell applications. | Assess cell permeability using a cellular uptake assay. Consider alternative target engagement assays. Validate the antibody for immunofluorescence. |

Conclusion

This compound, as a fundamental pyrazole-containing fragment, presents an excellent opportunity to apply a rigorous and systematic workflow for chemical probe characterization. By following the phased approach outlined in this guide—from initial phenotypic screening and broad target profiling to specific target validation with techniques like CETSA and In-Cell Westerns, and finally, the crucial implementation of negative controls—researchers can confidently elucidate the mechanism of action of this and other novel chemical probes. This structured methodology not only enhances the reliability of experimental findings but also accelerates the journey from a promising small molecule to a validated tool for dissecting complex biological systems.

References

-

(1-Propyl-1H-pyrazol-4-yl)methanamine - MySkinRecipes. (n.d.). Retrieved January 30, 2026, from [Link]

- Discovery of N,4-Di(1H-pyrazol-4-yl)

-

1H-pyrazol-4-ylmethanamine | C4H7N3 | CID 23005583 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

- The Bioactivity of Xylene, Pyridine, and Pyrazole Aza Macrocycles against Three Represent

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

-

This compound | C4H8ClN3 | CID 57415873 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC.

- Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. (2016). PubMed.

-

In-Cell Western™ Assay - LICORbio™. (n.d.). Retrieved January 30, 2026, from [Link]

-

Kinome Profiling Service | MtoZ Biolabs. (n.d.). Retrieved January 30, 2026, from [Link]

- Using High Content Imaging to Quantify Target Engagement in Adherent Cells. (2018). PubMed.

- In Situ Target Engagement Studies in Adherent Cells | ACS Chemical Biology. (2018).

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2023). MDPI.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.

-

In-Cell Western (ICW) Protocol - Rockland Immunochemicals. (n.d.). Retrieved January 30, 2026, from [Link]

- Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives | Asian Journal of Chemistry. (2018). Asian Journal of Chemistry.

- The Promise and Peril of Chemical Probe Negative Controls. (2021).

- Troubleshooting Common Cell Culture Contamin

- Kinome-Wide Profiling Prediction of Small Molecules. (2018). PubMed.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. (2022). PMC.

-

Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). Retrieved January 30, 2026, from [Link]

- A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. (2015).

- Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Rel

- High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. (2019). SLAS DISCOVERY.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021). o-link.com.

- Using High Content Imaging to Quantify Target Engagement in Adherent Cells. (2018). JoVE.

- A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2019). NIH.

- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2020).

- Troubleshooting Guide for Cell Culture Contamin

- Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.

- In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI.

- Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. (2017). bioRxiv.

- New INH–pyrazole analogs: Design, synthesis and evaluation of antitubercular and antibacterial activity. (2015). PubMed.

- High-Throughput Cellular Thermal Shift Assay (CETSA)

-

Kinase Selectivity Panels - Reaction Biology. (n.d.). Retrieved January 30, 2026, from [Link]

- Understanding Negative Control: The Unsung Hero of Experimental Design. (2026).

- Target Engagement in Adherent Cells Quantification | Protocol Preview. (2023). YouTube.

-

FISH Tips and Troubleshooting - Creative Bioarray. (n.d.). Retrieved January 30, 2026, from [Link]

- Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene)

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2017). SpringerLink.

-

(3-Phenyl-1H-pyrazol-4-YL)methanamine | C10H11N3 | CID 670408 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. (1-Propyl-1H-pyrazol-4-yl)methanamine [myskinrecipes.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C4H8ClN3 | CID 57415873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-pyrazol-4-ylmethanamine | C4H7N3 | CID 23005583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. licorbio.com [licorbio.com]

- 9. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

- 10. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomol.com [biomol.com]

- 12. Using High Content Imaging to Quantify Target Engagement in Adherent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. promocell.com [promocell.com]

- 16. cellculturecompany.com [cellculturecompany.com]

- 17. corning.com [corning.com]

Application Note: (1H-Pyrazol-4-yl)methanamine HCl in Agrochemical Discovery

This guide details the technical application of (1H-Pyrazol-4-yl)methanamine hydrochloride (CAS: 2075-52-7 for free base / generic HCl forms) as a strategic building block in the synthesis of next-generation agrochemicals.

Executive Summary & Strategic Value

This compound is a bifunctional heterocyclic scaffold widely utilized in the discovery of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel insecticides. Unlike direct aryl-pyrazole attachments, the methylene bridge (

-

Improved Solubility: Disruption of planar stacking.

-

Metabolic Stability: The methylene group can serve as a metabolic "soft spot" or handle, depending on substitution.

-

Novel IP Space: It allows for "reverse-amide" architectures distinct from classical carboxamide SDHIs (e.g., Fluxapyroxad).

This guide provides a validated workflow for handling this hygroscopic salt and performing chemoselective coupling reactions, avoiding common pitfalls related to the competitive nucleophilicity of the pyrazole ring nitrogen.

Chemical Profile & Specifications

| Parameter | Specification | Notes |

| Compound Name | This compound | Also known as 4-(Aminomethyl)pyrazole HCl |

| Molecular Formula | Salt form improves stability over the volatile free amine.[1][2] | |

| Molecular Weight | 133.58 g/mol (Salt) | Free base MW: 97.12 g/mol |

| Appearance | White to off-white crystalline solid | Highly hygroscopic; store in desiccator. |

| Solubility | Water (High), DMSO, Methanol | Poor solubility in DCM/EtOAc without free-basing. |

| pKa Values | Critical for chemoselectivity. | |

| Stability | Stable under | Avoid prolonged exposure to moist air. |

Critical Handling: Chemoselectivity Strategy

The Challenge: This precursor contains two nucleophilic sites:

The Solution: Under neutral or slightly acidic conditions, the pyrazole ring is non-nucleophilic. However, when neutralizing the HCl salt with strong bases (e.g.,

-

Rule of Thumb: Use mild organic bases (DIPEA,

) in stoichiometric amounts (2.0 - 2.5 eq) to liberate the primary amine without deprotonating the pyrazole ring.

Experimental Protocols

Protocol A: Salt Neutralization & Chemoselective Amide Coupling

Target Application: Synthesis of Pyrazole-Amide Fungicides (SDHI Analogs)

Reagents:

-

(1H-Pyrazol-4-yl)methanamine HCl (1.0 eq)

-

Acid Chloride (

) or Carboxylic Acid ( -

Base:

-Diisopropylethylamine (DIPEA) (2.5 eq) -

Solvent: Anhydrous DMF or DCM (DCM requires efficient stirring as the salt is insoluble initially).

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried reaction flask with (1H-Pyrazol-4-yl)methanamine HCl (1.0 eq) and anhydrous DMF (0.2 M concentration). The solid may not fully dissolve.

-

Free-Basing (In-Situ): Cool to 0°C. Add DIPEA (2.5 eq) dropwise. Stir for 15 minutes. The mixture should become homogenous or a fine suspension of amine free-base.

-

Coupling:

-

Method A (Acid Chloride): Add

(1.1 eq) dropwise at 0°C. -

Method B (HATU/Acid): Pre-activate carboxylic acid (1.1 eq) with HATU (1.1 eq) and DIPEA (1.0 eq) in separate DMF vial for 10 min, then add to the amine solution.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.[5]

-

Checkpoint: Look for

of product. If

-

-

Workup: Dilute with EtOAc. Wash with saturated

(not strong base) and then Brine. Dry over -

Purification: Flash chromatography (MeOH/DCM gradient). The free pyrazole NH is polar; 5-10% MeOH is often required.

Protocol B: Reductive Amination for N-Alkyl Derivatives

Target Application: Synthesis of secondary amine linkers for herbicide safeners.

Reagents:

-

(1H-Pyrazol-4-yl)methanamine HCl (1.0 eq)

-

Aldehyde/Ketone (1.0 eq)

- (1.5 eq)

-

DIPEA (1.0 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

Methodology:

-

Suspend the amine HCl salt in DCE. Add DIPEA (1.0 eq) to neutralize.

-

Add the Aldehyde/Ketone. Stir for 30 mins to form the imine (often visible by slight color change).

-

Add

in one portion. -

Stir at RT for 16 hours.

-

Quench: Add saturated aqueous

. Extract with DCM.

Visualizing the Synthesis Workflow

The following diagram illustrates the decision tree for chemoselective functionalization, highlighting the critical divergence between N-alkylation (primary amine) and Pyrazole-N protection.

Caption: Workflow for chemoselective functionalization. Note that direct alkylation with strong base risks pyrazole substitution; protection strategies are recommended for alkyl halides.

Quality Control & Validation

To ensure the integrity of the synthesized precursors, the following analytical parameters must be met:

-

H-NMR (DMSO-d6):

-

Diagnostic Peak: The pyrazole C3-H and C5-H protons typically appear as a singlet (or two singlets if substituted) around 7.4 – 7.8 ppm .

-

Methylene Linker: A sharp doublet (or singlet if broad) at ~3.6 – 3.8 ppm (

). -

Amine Protons: Broad singlet at 8.0+ ppm (if salt) or ~1.5-2.0 ppm (if free base, often invisible due to exchange).

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Note: The free amine is very polar and may elute in the void volume. Derivatization or HILIC chromatography is recommended for raw material assay.

-

Safety & Storage

-

Hazards: Causes skin irritation and serious eye irritation (H315, H319). Handle in a fume hood.

-

Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen).

-

Incompatibility: Strong oxidizing agents, acid chlorides (uncontrolled reaction).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23005583, 1H-pyrazol-4-ylmethanamine. Retrieved from [Link]

-

Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467.[3] (Review of pyrazole classes in agrochemistry). Retrieved from [Link]

-

Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates.[7] Molecular Diversity. (Demonstrates SDHI analog synthesis logic). Retrieved from [Link]

Sources

- 1. 1-Methyl-1H-pyrazol-4-ylamine hydrochloride | C4H8ClN3 | CID 17354268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-pyrazol-4-ylmethanamine | C4H7N3 | CID 23005583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 400877-05-6|(1-Methyl-1H-pyrazol-4-yl)methanamine|BLD Pharm [bldpharm.com]